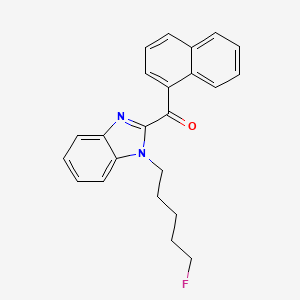
Fubimina
作用机制
准备方法
合成路线和反应条件
FUBIMINA的合成涉及1-(5-氟戊基)-1H-苯并[d]咪唑与萘-1-羧酸酰氯的反应 . 该反应通常在无水条件下,在诸如三乙胺之类的碱的存在下进行,并在受控温度下进行,以确保形成所需产物 .
工业生产方法
This compound的工业生产遵循类似的合成路线,但规模更大。 该过程涉及使用高纯度试剂和溶剂,以及先进的纯化技术,例如柱层析,以获得高纯度的最终产品 .
化学反应分析
反应类型
FUBIMINA会经历几种类型的化学反应,包括:
常用试剂和条件
This compound反应中常用的试剂包括氧化剂,如高锰酸钾和还原剂,如氢化铝锂 . 这些反应通常在受控条件下进行,包括特定的温度和pH值,以确保所需的转化 .
形成的主要产物
This compound反应形成的主要产物包括羟基化、羧基化和取代衍生物,与母体化合物相比,它们可能具有不同的药理特性 .
科学研究应用
FUBIMINA有几个科学研究应用,包括:
相似化合物的比较
FUBIMINA类似于其他合成大麻素,如AM-2201、AB-CHMINACA和AB-PINACA . This compound在其对CB2受体的高选择性方面是独一无二的,这使其有别于其他可能对CB1受体具有更高亲和力的化合物 . 这种选择性使this compound成为研究CB2受体激活特异性效应的宝贵工具 .
类似化合物的清单
- AM-2201
- AB-CHMINACA
- AB-PINACA
- JWH-018
- CP47,497
- WIN55,212-2
属性
IUPAC Name |
[1-(5-fluoropentyl)benzimidazol-2-yl]-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O/c24-15-6-1-7-16-26-21-14-5-4-13-20(21)25-23(26)22(27)19-12-8-10-17-9-2-3-11-18(17)19/h2-5,8-14H,1,6-7,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUESSZMROAFKQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=NC4=CC=CC=C4N3CCCCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601016923 | |
| Record name | FUBIMINA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601016923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1984789-90-3 | |
| Record name | Fubimina | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1984789903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FUBIMINA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601016923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FUBIMINA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U96GD9R3UZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does Fubimina interact with its target and what are the downstream effects?
A1: this compound acts as a full agonist at both cannabinoid receptor type 1 (CB1) and type 2 (CB2) receptors [, ]. This means it binds to these receptors and activates them, leading to a cascade of intracellular signaling events. Specifically, this compound demonstrated high efficacy in activating CB1 receptors, even surpassing the efficacy of Δ9-Tetrahydrocannabinol (Δ9-THC), the primary psychoactive component of cannabis []. This activation results in various pharmacological effects, including locomotor suppression, antinociception, hypothermia, and catalepsy in mice [].
Q2: What is the structural characterization of this compound?
A2: this compound, also known as BIM-2201, is chemically defined as (1-(5-fluoropentyl)-1H-benzo[d]imadazol-2-yl)(naphthalen-1-yl)methanone []. Unfortunately, the provided research papers do not offer detailed spectroscopic data or the molecular weight of this compound.
Q3: Are there any known resistance mechanisms or cross-resistance concerns with this compound?
A3: The provided research does not offer information about specific resistance mechanisms or cross-resistance profiles associated with this compound. This area requires further investigation to understand the potential for reduced effectiveness over time or cross-resistance with other cannabinoids.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





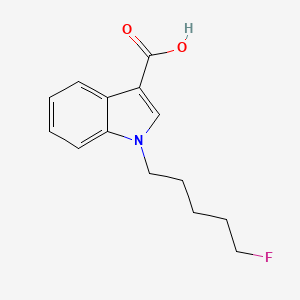
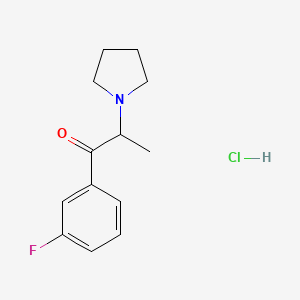
![Methyl 1-azaspiro[2.4]heptane-2-carboxylate](/img/structure/B592984.png)
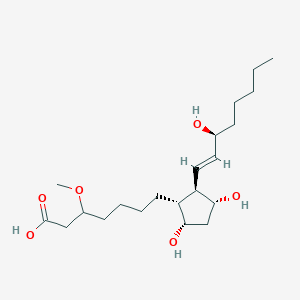
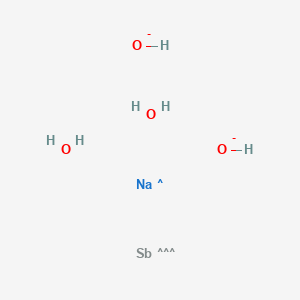
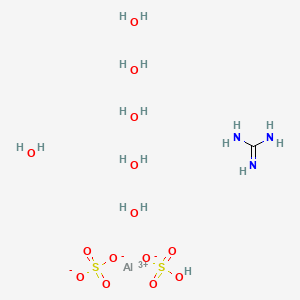
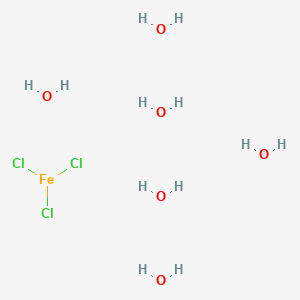
![(3R,6R,7Z,13R,16S,17S,21R,22R)-17-[(2S,4R,5S,6R)-5-[(2R,4R,5S,6R)-5-(3-chloro-6-hydroxy-2-methylbenzoyl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid](/img/structure/B592992.png)
![(1S,3R,6S,8R,11S,12S,15Z,16S)-6-(dimethylamino)-15-ethylidene-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-one](/img/structure/B592993.png)
